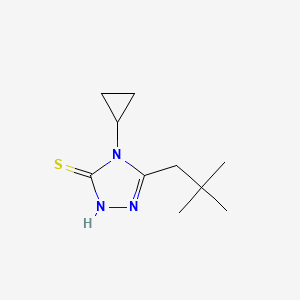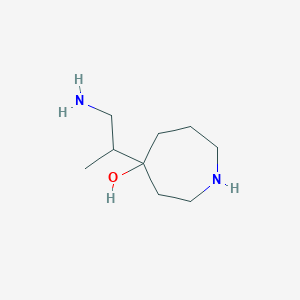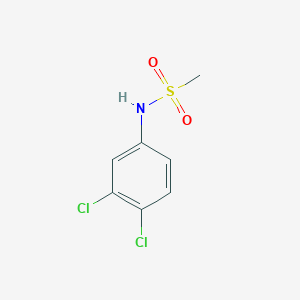
N-(3,4-dichlorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)methanesulfonamide: is an organic compound with the molecular formula C(_7)H(_7)Cl(_2)NO(_2)S. It is characterized by the presence of a methanesulfonamide group attached to a 3,4-dichlorophenyl ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)methanesulfonamide typically involves the reaction of 3,4-dichloroaniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-Dichlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing sulfonamide group.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Hydrolysis Conditions: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Formation of 3,4-dichlorobenzenesulfonic acid.
Reduction: Formation of 3,4-dichloroaniline.
Hydrolysis: Formation of 3,4-dichloroaniline and methanesulfonic acid.
Aplicaciones Científicas De Investigación
Chemistry: N-(3,4-Dichlorophenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,4-dichlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in studying enzyme functions and developing enzyme inhibitors.
Comparación Con Compuestos Similares
- N-(2,4-Dichlorophenyl)methanesulfonamide
- N-(3,5-Dichlorophenyl)methanesulfonamide
- N-(3,4-Difluorophenyl)methanesulfonamide
Comparison: N-(3,4-Dichlorophenyl)methanesulfonamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and interaction with biological molecules. Compared to its analogs, it may exhibit different levels of potency and selectivity in enzyme inhibition and other biological activities.
Propiedades
Número CAS |
17847-44-8 |
|---|---|
Fórmula molecular |
C7H7Cl2NO2S |
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 |
Clave InChI |
NWZHHUBXSJEWMS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



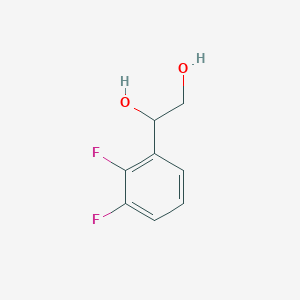
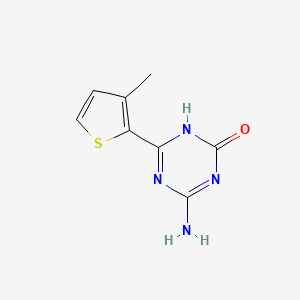

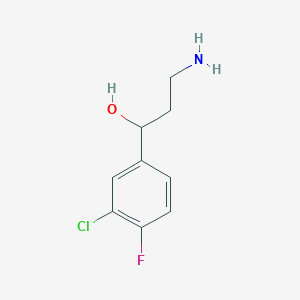
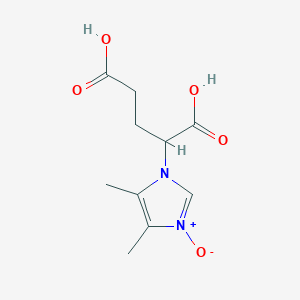
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
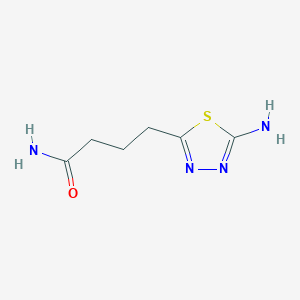


![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
